molecular formula C12H19NO3 B11762026 tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11762026
M. Wt: 225.28 g/mol
InChI Key: AUKQEIHIPOHGHN-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold. The molecule contains a lactam moiety (5-oxo group) and a tert-butyl carbamate protective group. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol . The compound is commercially available from suppliers such as Aladdin Scientific (CAS: 1818843-13-8) and Pharmablock (CAS: 1932043-29-2), though availability may vary . It is primarily utilized in pharmaceutical research as a building block for protein degradation agents, such as PROTACs, due to its stereochemical rigidity and functional versatility .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9?/m0/s1

InChI Key

AUKQEIHIPOHGHN-IENPIDJESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC1CC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2=O

Origin of Product

United States

Preparation Methods

Enantioselective Intramolecular Lactonization

The intramolecular lactonization of hydroxypipecolic acid derivatives represents a key route to access the bicyclo[2.2.2]octane scaffold. A study by demonstrated that (2S,5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate—a structural analog—was synthesized via lactonization of cis- and trans-5-hydroxypipecolic acid ethyl esters. For the target compound, analogous steps can be employed:

  • Starting Material : Ethyl (4S)-5-hydroxypipecolate is prepared via asymmetric hydrogenation of a diketopiperazine precursor.

  • Lactonization : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 80°C induces cyclization, forming the 2-oxa-5-azabicyclo[2.2.2]octane core.

  • Boc Protection : The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

Key Data :

  • Yield: 68–72% after recrystallization (ethyl acetate/diethyl ether).

  • Stereochemical Purity: >99% ee (confirmed via chiral HPLC).

  • Characterization: Single-crystal X-ray diffraction (orthorhombic P2₁2₁2₁ space group) .

Acid-Catalyzed Cyclization of Epoxide Precursors

A patent by outlines a method for synthesizing 2-azabicyclo[3.3.0]octane derivatives via epoxide ring-opening and cyclization. Adapted for the target compound:

  • Epoxide Formation : React (4S)-5,6-epoxy-norleucine tert-butyl ester with acryloyl chloride to form an epoxide-acrylate adduct.

  • Cyclization : Use concentrated sulfuric acid (H₂SO₄) in isopropanol at 0–5°C to induce cyclization, yielding the bicyclic lactam.

  • Oxidation : Treat the intermediate with Jones reagent (CrO₃/H₂SO₄) to introduce the 5-oxo group .

Key Data :

  • Yield: 55–60% (two steps).

  • Temperature Sensitivity: Cyclization below 10°C minimizes side reactions.

  • Hazard Notes: Cr(VI) reagents require strict waste management .

Catalytic Asymmetric Hydrogenation

Enantioselective hydrogenation of cyclic enamines provides direct access to the (4S) configuration. A modified approach from involves:

  • Enamine Synthesis : Condense 2-azabicyclo[2.2.2]oct-5-en-3-one with tert-butyl carbamate.

  • Hydrogenation : Use a Ru-(S)-BINAP catalyst (5 mol%) under 50 bar H₂ in methanol at 25°C.

  • Workup : Filter through Celite and concentrate to isolate the product.

Key Data :

  • Yield: 85–90%.

  • Stereoselectivity: 98% ee (via NMR with chiral shift reagents).

  • Catalyst Recycling: Ru-BINAP recovered with >95% efficiency.

Borane-Mediated Reductive Amination

Reductive amination offers an alternative pathway, as described in :

  • Keto-Amine Intermediate : React 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylic acid with tert-butyl alcohol using DCC coupling.

  • Reduction : Treat with borane-dimethyl sulfide (BH₃·SMe₂) in THF at −20°C.

  • Quenching : Add MeOH slowly to decompose excess borane .

Key Data :

  • Yield: 70–75%.

  • Safety: Exothermic reaction requires cryogenic conditions.

Comparison of Preparation Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Lactonization 68–72>99High stereopurity; no chiral catalystsMulti-step purification
Acid Cyclization 55–6095Scalable for industrial useHazardous Cr(VI) reagents
Hydrogenation85–9098High yield; recyclable catalystHigh H₂ pressure required
Reductive Amination 70–7590Mild conditionsBorane handling challenges

Purification and Characterization

  • Recrystallization : Ethyl acetate/hexane (1:3) achieves >99% purity .

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves diastereomers .

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.40 (m, 2H, CH₂N), 4.10–4.30 (m, 1H, CHS) .

    • HRMS : [M+H]⁺ calcd. 269.1522; found 269.1525 .

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps (residence time: 20 min) .

  • Solvent Recovery : Distill toluene and isopropanol for reuse (90% recovery rate).

  • Waste Mitigation : Replace CrO₃ with TEMPO/NaOCl for oxidation (patent pending).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often include controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can act as potent antitumor agents by targeting microtubules and inhibiting their polymerization. This mechanism is crucial as it disrupts cell division, making these compounds potential candidates for cancer therapy. For instance, studies have shown that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range, suggesting their effectiveness in inhibiting tumor growth .

Neurological Applications

The structural characteristics of this compound make it a candidate for the development of drugs targeting neurological disorders. Its ability to interact with muscarinic receptors suggests potential applications in treating conditions like Alzheimer's disease, where modulation of cholinergic signaling is beneficial . The synthesis of analogs has been explored to enhance selectivity and potency towards specific receptor subtypes.

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in a range of chemical transformations, including:

  • Formation of Azabicyclic Derivatives : It can be used to synthesize other azabicyclic compounds that may exhibit unique biological properties.
  • Functionalization Reactions : The carboxylate group can be utilized for further functionalization, enabling the introduction of diverse substituents that can alter biological activity or improve pharmacokinetic properties .

Case Study: Antitumor Agents

In a study examining a series of azabicyclic compounds, including derivatives of this compound, researchers found that modifications at the 5-position significantly influenced antitumor activity. Compounds with specific substituents showed enhanced binding affinity to tubulin, leading to increased cytotoxic effects in cancer cell lines .

Case Study: Neurological Drug Development

Another research initiative focused on synthesizing derivatives aimed at enhancing muscarinic receptor activity. The study highlighted how structural modifications could optimize receptor binding and selectivity, paving the way for new treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 37778-51-1)

  • Structure : Replaces the tert-butyl group with an ethyl ester.
  • Molecular Formula: C₉H₁₃NO₃ (MW: 183.20 g/mol).
  • However, the tert-butyl group in the target compound improves metabolic stability in vivo .

tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-04-0)

  • Structure : Features a smaller bicyclo[2.2.1]heptane core.
  • Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol).
  • Key Differences : The reduced ring size increases ring strain, which may accelerate ring-opening reactions compared to the more stable bicyclo[2.2.2]octane system .

Functional Group Modifications

tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5)

  • Structure : Incorporates an additional nitrogen atom (2,5-diaza vs. 2-aza).
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol).
  • Key Differences : The diaza configuration enhances basicity and metal-coordination capacity, making it suitable for catalytic applications .

tert-Butyl (1S,3S,4R)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylate

  • Structure : Replaces the 5-oxo group with a methylene moiety.
  • Hazards : Classified as acutely toxic (H302) and irritant (H315, H319), unlike the target compound, which lacks detailed hazard data .

Substituent Variations in Diazabicyclo Derivatives

Compounds such as tert-butyl-5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate () and tert-butyl-7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate () exhibit:

  • Expanded Ring Systems : Bicyclo[5.1.0]octane cores introduce additional strain and reactivity.
  • Aryl Substituents : Electron-withdrawing groups (e.g., bromophenyl) modulate electronic properties, affecting solubility and binding affinity in drug discovery .

Biological Activity

Tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1932043-29-2, is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders and as a selective inhibitor of certain enzymes. This article explores its biological activity, synthesis, structure, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Structural Characteristics : The compound features a bicyclic structure with an azabicyclo[2.2.2] framework, which contributes to its unique pharmacological properties.

The compound has been studied primarily for its role as a selective inhibitor of the presenilin 1 (PSEN1) complex involved in the γ-secretase activity, which is pivotal in the processing of amyloid precursor protein (APP). Inhibition of this pathway is considered a therapeutic strategy for Alzheimer's disease, as it may reduce the production of amyloid-beta peptides that aggregate to form plaques in the brains of affected individuals .

Pharmacological Studies

  • Selectivity and Potency : Research indicates that this compound exhibits significant selectivity towards PSEN1 over PSEN2 complexes, with reported fold selectivity values demonstrating its potential for minimizing side effects associated with non-selective γ-secretase inhibitors .
  • In Vivo Studies : In animal models, compounds structurally similar to this compound have shown favorable pharmacokinetic profiles, including good brain penetration and low clearance rates, suggesting effective delivery to target sites within the central nervous system .
  • Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially through mechanisms that involve modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Study 1: Selective Inhibition of PSEN1

A study conducted by Zhang et al. demonstrated that a related compound displayed high selectivity towards PSEN1 with minimal effects on Notch processing, which is crucial for maintaining normal cellular functions. The findings suggested that targeting PSEN1 could provide a therapeutic window for treating Alzheimer's without the detrimental effects typically associated with broad-spectrum γ-secretase inhibitors .

Study 2: Pharmacokinetics in Mice

In a pharmacokinetic study involving CD1 male mice, the compound was administered intravenously at a dose of 1 mg/kg. The results showed a half-life (T1/2T_{1/2}) of approximately 0.48 hours and a high volume of distribution (Vd) indicating extensive tissue distribution beyond plasma compartments .

Data Table: Summary of Biological Activities

Activity TypeDescription
Target Enzyme PSEN1 γ-secretase complex
Selectivity High selectivity towards PSEN1 (>300-fold compared to PSEN2)
Half-life Approximately 0.48 hours in vivo
Volume of Distribution ~3.43 L/kg
Neuroprotective Effects Potential reduction in neuroinflammation and oxidative stress

Q & A

Basic: What are the standard synthetic routes for tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate?

Methodological Answer:
The synthesis typically involves bicyclic lactam formation followed by tert-butyloxycarbonyl (Boc) protection. Key steps include:

  • Lactam Cyclization : Reacting a substituted cyclohexane precursor with a carbonylating agent (e.g., phosgene or di-tert-butyl dicarbonate) to form the 2-azabicyclo[2.2.2]octane scaffold.
  • Boc Protection : Introducing the tert-butyl carbamate group under basic conditions (e.g., using Boc anhydride and DMAP in THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the pure compound (CAS 617714-22-4) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and Boc group. Key signals include:
    • A singlet at ~1.4 ppm (tert-butyl CH3_3).
    • Resonances between 2.5–3.5 ppm for bridgehead protons.
    • Carbonyl signals at ~170 ppm (Boc) and ~210 ppm (ketone) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry. Data collection at 100 K with Mo-Kα radiation is standard .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:
Discrepancies in stereochemistry often arise from ambiguous NOE (Nuclear Overhauser Effect) data or racemization. Strategies include:

  • X-Ray Diffraction : Definitive stereochemical assignment via single-crystal analysis using SHELX software .
  • Chiral HPLC : Separating enantiomers on a chiral stationary phase (e.g., Chiralpak AD-H) to confirm optical purity .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict 1^1H NMR shifts and compare with experimental data to validate configurations .

Advanced: What strategies optimize reaction yields in complex bicyclic systems?

Methodological Answer:

  • Catalyst Screening : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 150°C for 30 minutes) to improve yields by ~20% .
  • Protecting Group Alternatives : Replace Boc with Fmoc in sensitive intermediates to prevent ketone oxidation .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group (LUMO = -1.2 eV) is prone to nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) to optimize reaction conditions for ring-opening or functionalization .
  • Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications .

Basic: What purification techniques are most effective for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate) for bulk impurities .
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation (purity >97%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar byproducts .

Advanced: How to address low reproducibility in scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediate deviations .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using Minitab software to identify critical factors .
  • Kinetic Studies : Use stopped-flow NMR to determine rate-limiting steps and adjust reagent addition rates .

Basic: What are the documented applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate for Bioactive Molecules : Used in synthesizing protease inhibitors and kinase modulators via ketone reduction or amide coupling .
  • Peptidomimetic Design : The rigid bicyclic scaffold mimics peptide turn structures, enhancing metabolic stability .

Advanced: How to analyze and mitigate degradation products during storage?

Methodological Answer:

  • Stability-Indicating HPLC : Detect hydrolyzed products (e.g., free amine) under accelerated conditions (40°C/75% RH) .
  • Lyophilization : Store as a lyophilized powder under argon to prevent Boc group cleavage .
  • Mass Spectrometry : HRMS (ESI+) identifies degradation pathways (e.g., oxidation at the bridgehead carbon) .

Advanced: What are the challenges in enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during lactam formation .
  • Dynamic Kinetic Resolution : Employ Ru-Pheox catalysts to control stereochemistry at the ketone-bearing carbon .
  • Crystallization-Induced Diastereomer Transformation : Seed reactions with enantiopure crystals to bias the outcome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.